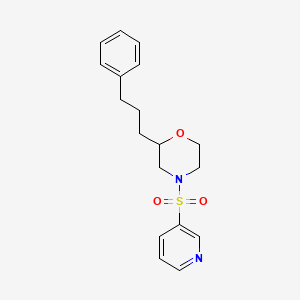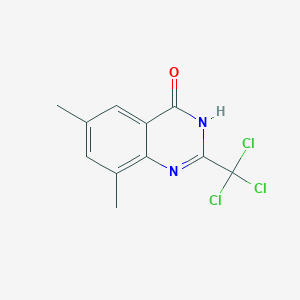
6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has been widely studied in scientific research. It is also known as DCQ or trichloromethylquinazoline and has a molecular formula of C11H8Cl3N3O.
作用机制
The mechanism of action of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act by interfering with various cellular processes, such as DNA replication and protein synthesis. It has also been suggested that it may induce apoptosis, or programmed cell death, in certain types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells. It has also been found to have antiviral and antibacterial properties.
实验室实验的优点和局限性
One of the main advantages of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone for lab experiments is its ability to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.
未来方向
There are many potential future directions for research on 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Another area of research is the investigation of its potential use as an antiviral or antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
合成方法
The synthesis of 6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylquinoline with trichloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product and hydrogen chloride as a by-product.
科学研究应用
6,8-dimethyl-2-(trichloromethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
属性
IUPAC Name |
6,8-dimethyl-2-(trichloromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O/c1-5-3-6(2)8-7(4-5)9(17)16-10(15-8)11(12,13)14/h3-4H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCJTTXGJSCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6966229 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

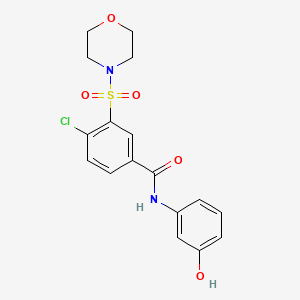
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)
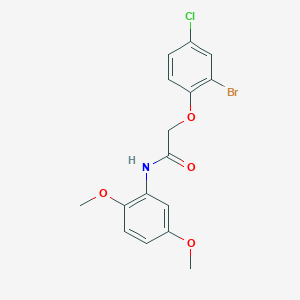
![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)
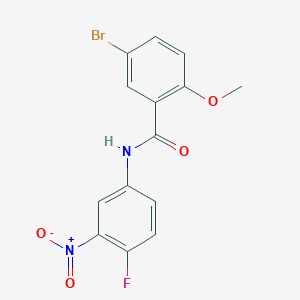
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-3-fluorobenzamide](/img/structure/B6083603.png)
